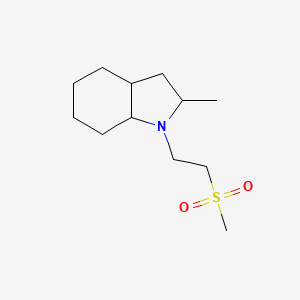![molecular formula C15H22N2O B7586390 2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide](/img/structure/B7586390.png)
2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide, also known as DMXAA, is a synthetic molecule that has been studied for its potential anti-cancer properties. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Mécanisme D'action
The mechanism of action of 2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide is not fully understood, but it is thought to involve the induction of cytokines and chemokines, which are involved in the immune response. 2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide has been shown to activate the STING (stimulator of interferon genes) pathway, which leads to the production of type I interferons and other cytokines. These cytokines can then activate immune cells, such as T cells and natural killer cells, to attack cancer cells.
Biochemical and Physiological Effects
2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide has been shown to have several biochemical and physiological effects. In preclinical studies, 2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide has been shown to induce tumor necrosis and inhibit angiogenesis. 2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide has also been shown to increase the production of cytokines and chemokines, which are involved in the immune response. In clinical trials, 2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide has been shown to have a low toxicity profile, with mild to moderate side effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide has several advantages for lab experiments. It is a synthetic molecule, which means that it can be easily produced in large quantities. 2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide has also been shown to have a low toxicity profile, which makes it a safer alternative to other cancer treatments. However, 2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions. 2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide also has a short half-life, which means that it needs to be administered frequently in order to maintain its effects.
Orientations Futures
For research on 2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide include the development of new synthesis methods, optimization of dosing and administration, and study in combination with other cancer treatments.
Méthodes De Synthèse
The synthesis of 2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide involves several steps, starting with the reaction of 2,3-dimethylbenzaldehyde with methylamine to form 2,3-dimethylphenylmethylamine. This intermediate is then reacted with acetyl chloride to form 2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide. The final product is purified using column chromatography.
Applications De Recherche Scientifique
2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide has been studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit angiogenesis, which are key processes in cancer development and growth. 2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide has also been studied for its potential use in combination with other cancer treatments, such as radiation therapy and chemotherapy.
Propriétés
IUPAC Name |
2-[2-(2,3-dimethylphenyl)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11-6-5-7-13(12(11)2)14-8-3-4-9-17(14)10-15(16)18/h5-7,14H,3-4,8-10H2,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMONUGSABOFMSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCCCN2CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2-methyl-2,3,3a,4,5,6,7,7a-octahydroindole](/img/structure/B7586320.png)


![1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B7586338.png)

![2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586356.png)
![4-[(3-Chloropyridin-4-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7586359.png)
![3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B7586369.png)

![2-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7586372.png)

![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7586381.png)
